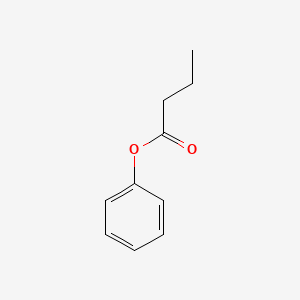
Phenyl butyrate
Cat. No. B1677665
Key on ui cas rn:
4346-18-3
M. Wt: 164.2 g/mol
InChI Key: IGVPBCZDHMIOJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06809118B2
Procedure details


Part II: 5.739 g of sodium 4-phenylbutyrate (Triple Crown America, Inc.), 0.125 g of methylparaben (Merck), 0.075 g of propylparaben (Merck), 83.5 g of 1,2-propandiol, and 20 g of 10% NaOH were mixed in a beaker and heated at 70° C.
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
sodium 4-phenylbutyrate
Quantity
5.739 g
Type
reactant
Reaction Step One





Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]1(CCCC([O-])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Na+].C[O:15][C:16]([C:18]1C=CC(O)=[CH:20][CH:19]=1)=[O:17].C(OC(C1C=CC(O)=CC=1)=O)CC.C(O)C(O)C.[OH-].[Na+]>>[C:1]1([O:17][C:16](=[O:15])[CH2:18][CH2:19][CH3:20])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:0.1,5.6|
|
Inputs


Step One
[Compound]
|
Name
|
II
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
sodium 4-phenylbutyrate
|
|
Quantity
|
5.739 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)CCCC(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
0.125 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C1=CC=C(O)C=C1
|
|
Name
|
|
|
Quantity
|
0.075 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)OC(=O)C1=CC=C(O)C=C1
|
|
Name
|
|
|
Quantity
|
83.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)O)O
|
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(=CC=CC=C1)OC(CCC)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
